molecular formula C9H8F2O2 B8431719 2-Ethoxy-4,6-difluorobenzaldehyde

2-Ethoxy-4,6-difluorobenzaldehyde

Cat. No.: B8431719
M. Wt: 186.15 g/mol
InChI Key: WANRKOKRBNLIIY-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-difluorobenzaldehyde is a substituted benzaldehyde derivative featuring an ethoxy group (-OCH₂CH₃) at position 2 and fluorine atoms at positions 4 and 6 on the aromatic ring. The aldehyde functional group (-CHO) at position 1 makes it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds (e.g., benzimidazoles, pyrimidines) and agrochemicals. Its electronic and steric properties are influenced by the electron-donating ethoxy group and electron-withdrawing fluorine substituents, which modulate reactivity in condensation and nucleophilic addition reactions.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-ethoxy-4,6-difluorobenzaldehyde

InChI

InChI=1S/C9H8F2O2/c1-2-13-9-4-6(10)3-8(11)7(9)5-12/h3-5H,2H2,1H3

InChI Key

WANRKOKRBNLIIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)F)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-2,6-difluorobenzaldehyde

  • Structure : Bromine at position 4, fluorine at positions 2 and 6, and an aldehyde at position 1.
  • Molecular Weight : 220.99 g/mol (vs. 186.14 g/mol for 2-ethoxy-4,6-difluorobenzaldehyde).
  • Key Differences :
    • Substituent Effects : Bromine is electron-withdrawing and bulky compared to ethoxy, reducing electrophilic substitution reactivity.
    • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromide leaving group. Purity >95% (GC), priced at JPY 32,000 per 5g .
    • Stability : Bromine’s inertness enhances stability under acidic conditions but limits flexibility in O-dealkylation pathways.

2-Methoxy-5-(trifluoromethyl)benzaldehyde

  • Structure : Methoxy (-OCH₃) at position 2 and trifluoromethyl (-CF₃) at position 5.
  • Key Differences :
    • Electronic Effects : CF₃ is strongly electron-withdrawing, deactivating the ring more than fluorine. Methoxy is smaller than ethoxy, reducing steric hindrance.
    • Reactivity : Enhanced lipophilicity from CF₃ makes it suitable for agrochemical intermediates (e.g., herbicides) .
    • Synthetic Utility : Preferable in reactions requiring moderate steric bulk and high electrophilic deactivation.

2-Methoxy-4-fluorobenzylamine Derivatives

  • Structure : Methoxy at position 2, fluorine at position 4, and an amine group.
  • Key Differences :
    • Functional Group : Benzylamine derivatives are nucleophilic, unlike aldehydes, and used in amide or imine formations.
    • Applications : Common in pharmaceutical intermediates, leveraging fluorine’s metabolic stability .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) CAS RN Purity Price (5g) Key Applications
This compound 2-OCH₂CH₃, 4,6-F 186.14 Not reported N/A N/A Heterocyclic synthesis
4-Bromo-2,6-difluorobenzaldehyde 4-Br, 2,6-F 220.99 537013-51-7 >95% GC JPY 32,000 Cross-coupling reactions
2-Methoxy-5-(trifluoromethyl)benzaldehyde 2-OCH₃, 5-CF₃ ~210.12 Not reported N/A N/A Agrochemical intermediates

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